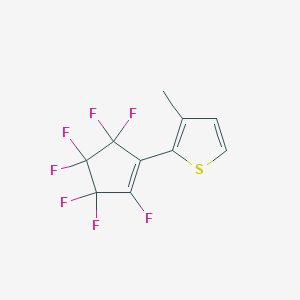
2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene: is a fluorinated organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of multiple fluorine atoms in the cyclopentene ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene typically involves the following steps:
Fluorination of Cyclopentene: The starting material, cyclopentene, undergoes a fluorination reaction to introduce fluorine atoms at specific positions. This can be achieved using reagents such as elemental fluorine (F2) or other fluorinating agents under controlled conditions.
Formation of Heptafluorocyclopentene: The fluorinated cyclopentene is then subjected to further reactions to form the heptafluorocyclopentene intermediate.
Thiophene Ring Formation: The heptafluorocyclopentene intermediate is reacted with a suitable thiophene precursor, such as 3-methylthiophene, under conditions that promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination reactors and specialized equipment to handle the highly reactive fluorinating agents. The process is optimized for yield, purity, and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The fluorine atoms in the cyclopentene ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or altered ring structures.
Substitution: Substituted derivatives with new functional groups replacing fluorine atoms.
科学的研究の応用
2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the study of fluorine chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties and interactions with biological targets.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its high thermal and chemical stability.
作用機序
The mechanism of action of 2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and biological context. For example, in antimicrobial research, it may disrupt bacterial cell membranes or inhibit key enzymes.
類似化合物との比較
Similar Compounds
2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)thiophene: Lacks the methyl group at the 3-position, leading to different chemical and physical properties.
2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-ethylthiophene: Contains an ethyl group instead of a methyl group, resulting in variations in reactivity and applications.
Uniqueness
2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene is unique due to the combination of its fluorinated cyclopentene ring and the methyl-substituted thiophene ring. This structure imparts distinct chemical properties, such as high thermal stability, resistance to oxidation, and unique reactivity patterns, making it valuable in various research and industrial applications.
特性
CAS番号 |
743457-67-2 |
|---|---|
分子式 |
C10H5F7S |
分子量 |
290.20 g/mol |
IUPAC名 |
2-(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)-3-methylthiophene |
InChI |
InChI=1S/C10H5F7S/c1-4-2-3-18-6(4)5-7(11)9(14,15)10(16,17)8(5,12)13/h2-3H,1H3 |
InChIキー |
AYGYGZUUKHUFMO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)C2=C(C(C(C2(F)F)(F)F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


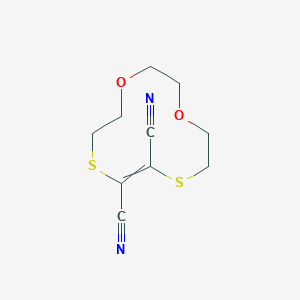
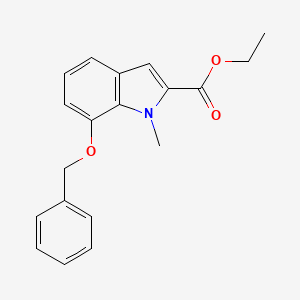
![Urea, N,N''-1,4-phenylenebis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B12539503.png)
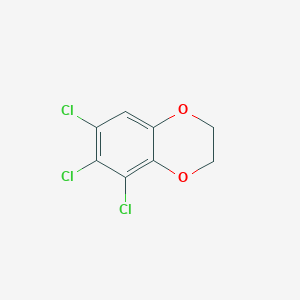
![tert-Butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B12539513.png)
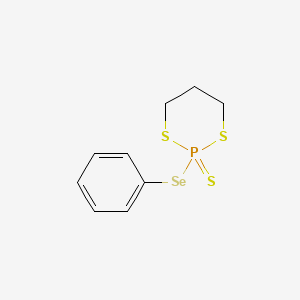

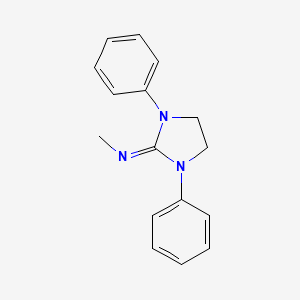
![([1,1'-Biphenyl]-4-yl)([4,4'-bipiperidin]-1-yl)methanone](/img/structure/B12539537.png)
![1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12539540.png)




